2-amino-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
The compound 2-amino-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a fused heterocyclic molecule featuring a pyrano[3,2-c]pyridine core. Its structure includes:
- Position 6: A 2-(dimethylamino)ethyl group, introducing a tertiary amine that enhances solubility in acidic environments.
- Additional groups: A methyl group at position 7, an oxo group at position 5, and a cyano group at position 3, which collectively influence electronic properties and reactivity .
Properties
IUPAC Name |
2-amino-6-[2-(dimethylamino)ethyl]-7-methyl-5-oxo-4-pyridin-3-yl-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-12-9-15-17(19(25)24(12)8-7-23(2)3)16(13-5-4-6-22-11-13)14(10-20)18(21)26-15/h4-6,9,11,16H,7-8,21H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMPFCZTWUCZAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CN=CC=C3)C(=O)N1CCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Pyridine and pyrano rings : Contributing to its chemical reactivity and biological interactions.
- Dimethylamino group : Potentially influencing its pharmacological properties.
Antimicrobial Properties
Research indicates that derivatives of compounds similar to this structure exhibit significant antimicrobial activity. For instance, studies have shown that related pyranoquinoline derivatives possess antibacterial properties against Gram-positive bacteria . The mechanism typically involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Anticancer Activity
The compound is under investigation for its anticancer potential. Preliminary studies suggest that it may act by targeting specific cellular pathways involved in tumor growth and survival. For example, compounds with similar structural motifs have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : Binding to specific enzymes or receptors, thereby modulating their activity.
- Cellular Pathway Interference : Disrupting signaling pathways critical for cell survival and proliferation .
Study 1: Antimicrobial Efficacy
A study focused on the synthesis of related pyranoquinoline derivatives demonstrated their antibacterial activity against various strains of bacteria. The derivatives were synthesized through multi-step reactions, yielding compounds with IC50 values indicating potent antibacterial effects .
Study 2: Anticancer Screening
Another investigation reported on the anticancer properties of structurally related compounds. In vitro assays revealed that these compounds inhibited the growth of cancer cells by inducing cell cycle arrest and apoptosis. The study highlighted the importance of specific functional groups in enhancing biological activity .
Data Table: Summary of Biological Activities
| Activity Type | Related Compounds | IC50 Values | Mechanism |
|---|---|---|---|
| Antimicrobial | Pyranoquinoline derivatives | 10 - 50 µM | Cell wall synthesis inhibition |
| Anticancer | Similar pyrano derivatives | 5 - 20 µM | Apoptosis induction |
Comparison with Similar Compounds
Structural Comparison with Analogous Pyrano[3,2-c]pyridine Derivatives
The following table summarizes key structural differences between the target compound and related analogs (data derived from evidence):
Key Structural and Functional Insights
Position 4 Modifications
- Pyridin-3-yl (Target) vs. Aryl Groups : The pyridin-3-yl group in the target compound offers a hydrogen-bond acceptor site via its nitrogen atom, which is absent in methoxyphenyl () or fluorophenyl () analogs. This could enhance interactions with polar residues in biological targets .
- Electron-Donating vs. In contrast, the fluorine in is electron-withdrawing, possibly altering binding kinetics .
Position 6 Substituents
- 2-(Dimethylamino)ethyl (Target) vs. Alkyl/Aryl Groups: The tertiary amine in the target compound improves water solubility at physiological pH, whereas benzodioxole () or pyridinylmethyl () groups increase lipophilicity. This trade-off impacts pharmacokinetics: the target may exhibit better bioavailability in aqueous environments, while could favor CNS penetration .
Core Structure Variations
- Pyrano[3,2-c]pyridine vs. Pyrano[2,3-d]pyrimidine (): The pyrimidine ring in introduces additional nitrogen atoms, altering hydrogen-bonding capacity and aromaticity. Such differences may influence target selectivity, as pyrimidines often interact with nucleotide-binding proteins .
Q & A
What are the established synthetic routes for this compound, and how do reaction conditions influence yield and purity?
Basic
The synthesis of this polycyclic carbonitrile derivative typically employs multi-component reactions (MCRs) under reflux conditions. For analogous pyrano-pyridine systems, methods involve condensation of aminopyrroles with aldehydes and active nitriles in ethanol or water-ethanol mixtures, followed by crystallization from DMF or ethanol . Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce selectivity compared to ethanol .
- Catalysts : Ionic liquids like [Et3NH][HSO4] improve yields in MCRs by stabilizing intermediates .
- Temperature : Reflux (~80°C) is critical for cyclization, as lower temperatures favor incomplete ring formation .
How can researchers optimize reaction conditions to mitigate byproduct formation in the final step?
Advanced
Byproduct analysis (e.g., unreacted intermediates or dimerization products) requires real-time monitoring via TLC or HPLC. For example:
- Controlled addition of reagents : Stepwise introduction of aldehydes and ammonium acetate reduces side reactions in pyridine ring closure .
- pH adjustment : Neutral to mildly acidic conditions (pH 6–7) minimize decomposition of the dimethylaminoethyl substituent .
- Post-reaction quenching : Rapid cooling after reflux prevents thermal degradation of the carbonitrile group .
Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
Basic
Essential methods include:
- IR spectroscopy : Confirms the presence of amino (~3350 cm⁻¹), carbonyl (~1680 cm⁻¹), and nitrile (~2220 cm⁻¹) groups .
- NMR : ¹H/¹³C NMR resolves stereochemistry at the 5,6-dihydro-4H-pyrano ring, with pyridin-3-yl protons appearing as distinct doublets (δ 8.2–8.5 ppm) .
- X-ray crystallography : Validates the chair conformation of the dihydropyran ring and spatial orientation of the pyridinyl substituent .
How should researchers address contradictions between computational and experimental structural data?
Advanced
Discrepancies (e.g., bond angles in DFT models vs. crystallography) require:
- Hybrid validation : Cross-reference computational data (DFT/B3LYP) with experimental XRD results to refine force field parameters .
- Dynamic effects : MD simulations at 298 K account for conformational flexibility in solution, which XRD static models may overlook .
- Electron density maps : Hirshfeld surface analysis clarifies ambiguous electron distributions near sterically hindered groups (e.g., dimethylaminoethyl) .
What strategies are effective for studying structure-activity relationships (SAR) of substituents on the pyridin-3-yl group?
Advanced
SAR studies involve systematic substitution at the pyridin-3-yl position:
- Electron-withdrawing groups (EWGs) : Introduce halogens or nitro groups to assess effects on π-π stacking with biological targets (e.g., kinases) .
- Steric modulation : Compare 3-pyridinyl vs. 4-pyridinyl analogs to evaluate steric hindrance in binding pockets .
- Biological assays : Pair synthetic analogs with enzymatic inhibition assays (e.g., IC50 measurements) to correlate substituent effects with activity .
How can researchers design pharmacological assays to evaluate this compound’s bioactivity?
Advanced
Prioritize assays based on structural motifs:
- Kinase inhibition : Test against tyrosine kinases (e.g., EGFR) due to the pyridine-carbonitrile core’s affinity for ATP-binding pockets .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with EC50 calculations .
- ADME profiling : Employ HPLC-MS to measure metabolic stability in liver microsomes, focusing on oxidation of the dimethylaminoethyl group .
What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Advanced
The chiral center at the 4-position requires:
- Asymmetric catalysis : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts to control stereochemistry during cyclization .
- Chromatographic resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for preparative HPLC .
- In-line monitoring : PAT (Process Analytical Technology) tools like Raman spectroscopy ensure real-time enantiomeric excess (ee) tracking .
How do solvent polarity and proticity affect the compound’s stability during storage?
Basic
Stability studies show:
- Polar aprotic solvents : DMF or DMSO stabilize the carbonitrile group but risk dimethylaminoethyl hydrolysis over time .
- Protic solvents : Ethanol or methanol reduce degradation but may promote crystallization-induced phase separation .
- Storage recommendations : Anhydrous conditions at −20°C in amber vials prevent photodegradation and moisture uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
